4-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via an ethyl group to a 6-oxo-3-phenylpyridazine moiety, with an ethoxy substituent on the benzene ring. Its synthesis likely follows nucleophilic substitution or coupling reactions, as seen in structurally related sulfonamide derivatives (e.g., benzyloxy pyridazines in ).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-27-17-8-10-18(11-9-17)28(25,26)21-14-15-23-20(24)13-12-19(22-23)16-6-4-3-5-7-16/h3-13,21H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLSPNHGULDLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analyse Des Réactions Chimiques
Sulfonamide Hydrolysis
The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:
- Acidic Hydrolysis : Cleavage of the sulfonamide bond yields benzenesulfonic acid and the corresponding amine derivative .
- Basic Hydrolysis : Produces sodium benzenesulfonate and ethylamine intermediates .
Ethoxy Group Hydrolysis
The ethoxy substituent (-OCH₂CH₃) is susceptible to hydrolysis:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Benzenesulfonic acid + amine | 78 | |
| Ethoxy Hydrolysis | 48% HBr, 80°C, 4h | 4-hydroxybenzenesulfonamide | 85 |
Ethyl Linker Functionalization
The ethyl chain connecting the sulfonamide and pyridazinone moieties participates in nucleophilic substitution:
- Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .
- Chloroacetyl chloride substitutes the terminal amine, forming amide derivatives (e.g., N-chloroacetyl analogs) .
| Substrate | Reagent | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethylamine | CH₃I | Quaternary ammonium salt | 12 | 72 |
| Ethylamine | ClCH₂COCl | N-chloroacetyl derivative | 8 | 68 |
Oxidation and Reduction
- Oxidation : The pyridazinone ring (6-oxo group) is oxidized by KMnO₄ in acidic media to form pyridazine-dione derivatives .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding dihydropyridazine intermediates .
| Reaction | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Pyridazine-dione | High | |
| Reduction | H₂ (1 atm)/Pd-C | Dihydropyridazine | Moderate |
Electrophilic Substitution
The phenyl group at position 3 of the pyridazinone undergoes Friedel-Crafts alkylation with AlCl₃ as a catalyst .
Acylation and Sulfonation
- Reacts with acetic anhydride to form N-acetylated derivatives .
- Sulfonyl chlorides (e.g., CH₃SO₂Cl) substitute the sulfonamide nitrogen, generating bis-sulfonamides .
| Reaction | Reagent | Product | Temperature (°C) | Reference |
|---|---|---|---|---|
| Acylation | (CH₃CO)₂O | N-acetyl derivative | 25 | |
| Sulfonation | CH₃SO₂Cl | Bis-sulfonamide | 0–5 |
Catalytic Cross-Coupling
The pyridazinone ring participates in Suzuki-Miyaura coupling with aryl boronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis .
| Coupling Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄ | Biaryl-pyridazinone | 65 |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 250°C, with primary degradation pathways involving the sulfonamide and pyridazinone groups .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Key Physical and Structural Properties
Research Implications
- Activity Trends : Pyridazine and pyrimidine cores may favor different biological targets (e.g., PDE vs. carbonic anhydrase inhibition).
- Substituent Effects : Ethoxy groups balance lipophilicity and metabolic stability, whereas halogens (F/Cl) enhance target affinity but reduce solubility.
- Synthesis Optimization : Pd-catalyzed couplings () offer precision for complex analogs, while nucleophilic substitutions () are cost-effective for scale-up.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., ethoxy group at 4.1–4.3 ppm, pyridazinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected for CHNOS: 398.11) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α = 88.7°, β = 86.3° for related sulfonamides) .
- HPLC-PDA : Ensure purity (>95%) using a C18 column with acetonitrile/water gradients .
How can researchers identify and validate biological targets for this compound?
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Screen against kinases (e.g., COX-2) or phosphodiesterases using fluorogenic substrates. Measure IC values via dose-response curves .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to recombinant protein targets immobilized on sensor chips .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
What experimental frameworks address contradictions in biological activity data across models?
Q. Advanced Research Focus
- Dose-Response Reproducibility : Replicate assays in ≥3 independent experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
- Cross-Species Validation : Test in human, murine, and zebrafish models to assess conserved target interactions .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, enzyme kinetics) to resolve discrepancies using statistical tools like ANOVA or Bayesian inference .
What methodologies elucidate the compound’s mechanism of interaction with enzyme targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model binding poses in silico using software like AutoDock Vina. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
- Cryo-EM/X-ray Co-crystallography : Resolve ligand-enzyme complexes at <3 Å resolution to identify key hydrogen bonds or hydrophobic interactions .
How should researchers design ecological impact studies for this compound?
Q. Advanced Research Focus
- Environmental Fate Analysis : Use OECD 308 guidelines to assess biodegradation in water/sediment systems. Monitor metabolites via LC-QTOF-MS .
- Trophic Transfer Studies : Expose Daphnia magna and zebrafish to sublethal doses (0.1–10 µM) to evaluate bioaccumulation and multi-generational effects .
- Microcosm Experiments : Simulate soil ecosystems to study impacts on microbial diversity (16S rRNA sequencing) and nutrient cycling .
What strategies optimize HPLC and LC-MS methods for analyzing this compound in biological matrices?
Q. Advanced Research Focus
- Column Selection : Use a reverse-phase C18 column (2.6 µm particle size) for improved resolution .
- Mobile Phase Optimization : Adjust pH (2.5–3.5 with formic acid) to enhance peak symmetry. Gradient elution: 5–95% acetonitrile over 15 mins .
- Ionization Parameters (LC-MS) : Employ ESI+ mode with source temperature = 300°C and capillary voltage = 3.5 kV. Monitor [M+H] and major fragments (e.g., m/z 280.1 for sulfonamide cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
